molecular formula C10H14N2O3S B12800714 4'-Thio-3'-deoxythymidine CAS No. 137819-79-5

4'-Thio-3'-deoxythymidine

Cat. No.: B12800714
CAS No.: 137819-79-5
M. Wt: 242.30 g/mol
InChI Key: AWQMUZPJUKKIPU-JGVFFNPUSA-N
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Description

4’-Thio-3’-deoxythymidine is a modified nucleoside analog where the oxygen atom at the 4’ position of the deoxyribose sugar is replaced by a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Thio-3’-deoxythymidine typically involves the substitution of the oxygen atom at the 4’ position with a sulfur atom. One common method includes the reaction of 5’-O-(4,4’-dimethoxytrityl)-2,3’-anhydrothymidine with cesium thiobenzoate in anhydrous dimethylformamide at elevated temperatures . This reaction yields the desired 4’-thio compound after subsequent deprotection steps.

Industrial Production Methods: While specific industrial production methods for 4’-Thio-3’-deoxythymidine are not extensively documented, the general approach involves large-scale synthesis using automated solid-phase synthesis techniques. These methods ensure high yields and purity, which are essential for subsequent applications in research and industry .

Chemical Reactions Analysis

Types of Reactions: 4’-Thio-3’-deoxythymidine undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can revert oxidized forms back to the thio compound.

    Substitution: The sulfur atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 4’-Thio-3’-deoxythymidine involves its incorporation into DNA, where it can disrupt normal nucleic acid processes. The sulfur atom at the 4’ position alters the compound’s interaction with enzymes involved in DNA synthesis and repair. This modification can inhibit DNA polymerases and other enzymes, leading to the termination of DNA chain elongation and ultimately affecting cellular replication and growth .

Comparison with Similar Compounds

  • 4-Thio-2’-deoxyuridine
  • 4-Thio-thymidine
  • 6-Thio-2’-deoxyguanosine

Comparison: 4’-Thio-3’-deoxythymidine is unique due to its specific sulfur substitution at the 4’ position, which imparts distinct chemical and biological properties. Compared to other thio-nucleosides, it exhibits higher stability and resistance to enzymatic degradation, making it particularly useful in therapeutic and diagnostic applications .

Properties

CAS No.

137819-79-5

Molecular Formula

C10H14N2O3S

Molecular Weight

242.30 g/mol

IUPAC Name

1-[(2R,5S)-5-(hydroxymethyl)thiolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C10H14N2O3S/c1-6-4-12(10(15)11-9(6)14)8-3-2-7(5-13)16-8/h4,7-8,13H,2-3,5H2,1H3,(H,11,14,15)/t7-,8+/m0/s1

InChI Key

AWQMUZPJUKKIPU-JGVFFNPUSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2CC[C@H](S2)CO

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CCC(S2)CO

Origin of Product

United States

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